

Himgaline: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Himgaline*

Cat. No.: B14118741

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties and solubility of **Himgaline**, a complex piperidine alkaloid. The information is compiled from publicly available data and presented in a structured format to facilitate its use in research and drug development.

Physicochemical Properties of Himgaline

Himgaline is a polycyclic alkaloid first isolated from the plant *Galbulimima belgraveana*.^{[1][2][3]} Its complex structure dictates its chemical and physical characteristics. A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₁ NO ₂	[1] [2] [4] [5]
Molecular Weight	317.5 g/mol (or 317.47 g/mol)	[1] [2] [4] [5]
CAS Number	16585-08-3	[1] [3] [5]
Appearance	Solid	[1]
Purity	≥95% to >99% (by HPLC)	[1] [2] [3] [5]
Computed XLogP3	2.9	[4]
Storage Temperature	-20°C	[1] [3] [5]

Note: Experimental data for properties such as melting point, boiling point, and pKa are not readily available in the reviewed literature. The XLogP3 value is a computed measure of lipophilicity.

Solubility Profile of **Himgaline**

The solubility of a compound is a critical factor in its biological activity and formulation development. **Himgaline**'s solubility has been qualitatively described in several organic solvents.

Solvent	Solubility	Source
Ethanol	Soluble	[3]
Methanol	Soluble	[3]
Dimethylformamide (DMF)	Soluble	[3]
Dimethyl Sulfoxide (DMSO)	Soluble	[3]

Note: Quantitative solubility data (e.g., in mg/mL or μ M) for **Himgaline** in these or aqueous solvents is not specified in the currently available literature.

General Experimental Protocols for Physicochemical Characterization

While specific experimental details for **Himgaline** are not published, the following are standard methodologies used for determining the physicochemical properties of alkaloid compounds.[\[6\]](#)

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts, with a narrow range indicating high purity.

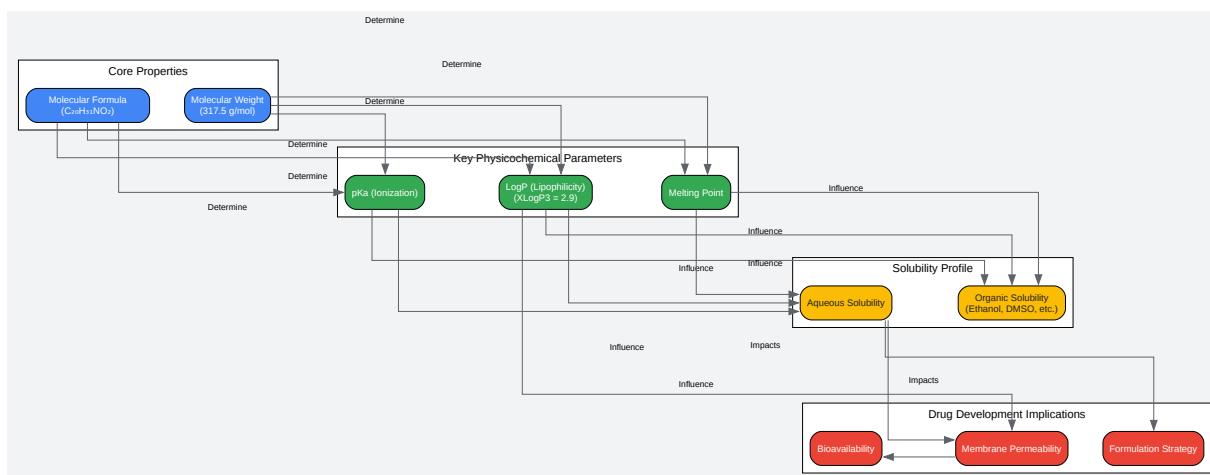
- **Sample Preparation:** A small amount of the finely powdered dry sample is packed into a glass capillary tube sealed at one end.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate.
- **Data Recording:** Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the sample has completely melted. The melting point is reported as the range T1-T2.[\[6\]](#)

Solubility Determination (Shake-Flask Method)

This is the standard method for determining thermodynamic equilibrium solubility.

- **Preparation:** An excess amount of the solid compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol).
- **Equilibration:** The vials are sealed and agitated in a temperature-controlled orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the samples are centrifuged to pellet any undissolved solid.
- **Sample Analysis:** A known volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

- Calculation: The solubility is calculated from the measured concentration in the saturated supernatant.[6]


pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial as it determines the ionization state of the compound at a given pH, which in turn affects solubility and membrane permeability.

- Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water.
- Titration: The solution is placed in a titration vessel with a calibrated pH electrode. A standardized acid (e.g., HCl for a basic compound like an alkaloid) or base is added in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
- Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[6]

Visualization of Physicochemical Relationships

The following diagram illustrates the logical workflow from fundamental properties to their impact on drug development suitability.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Himgaline | C20H31NO2 | CID 101297601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lancetechltd.com [lancetechltd.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Himgaline: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14118741#himgaline-physicochemical-properties-and-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com